2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
Description
Properties
IUPAC Name |
2-[[4-[2-[(2-methylpropan-2-yl)oxy]anilino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-19(2,3)27-15-9-5-4-8-14(15)21-17-22-16(20-10-13-26)23-18(24-17)25-11-6-7-12-25/h4-5,8-9,26H,6-7,10-13H2,1-3H3,(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYZGVPSUIZOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1NC2=NC(=NC(=N2)NCCO)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanuric Chloride as the Starting Material
The triazine backbone is constructed using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the foundational substrate. Its three reactive chlorine atoms allow for sequential substitution at the 4-, 6-, and 2-positions under controlled conditions.
First Substitution: Introduction of the 2-(1,1-Dimethylethoxy)phenylamino Group
The initial substitution targets the 4-position of cyanuric chloride. A solution of 2-(tert-butoxy)aniline in tetrahydrofuran (THF) is added dropwise to cyanuric chloride at 0–5°C, followed by triethylamine to neutralize HCl byproducts. Reaction completion is monitored via thin-layer chromatography (TLC), typically requiring 4–6 hours.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–5°C |
| Base | Triethylamine (3 eq) |
| Yield | 85–90% |
Second Substitution: Pyrrolidine at the 6-Position
The intermediate 4-(2-(tert-butoxy)phenylamino)-2,6-dichloro-1,3,5-triazine undergoes substitution with pyrrolidine. Elevated temperatures (40–60°C) in dichloromethane (DCM) facilitate this step, with sodium bicarbonate as the base. The reaction reaches completion within 8–10 hours, yielding the 4,6-disubstituted triazine.
Key Observation : The steric bulk of the tert-butoxy group necessitates prolonged reaction times compared to less hindered aromatic amines.
Functionalization of the 2-Position
Ethanolamine Incorporation
The final chlorine at the 2-position is replaced by ethanolamine. To prevent hydroxyl group interference, the ethanolamine is often protected as a tert-butyldimethylsilyl (TBS) ether. Reaction conditions involve refluxing in ethanol with potassium carbonate, followed by deprotection using tetra-n-butylammonium fluoride (TBAF).
Deprotection Protocol
-
Stir the protected intermediate with TBAF (1.1 eq) in THF at room temperature.
-
Quench with water and extract with ethyl acetate.
-
Purify via silica gel chromatography (eluent: 5% methanol in DCM).
Yield Optimization Data
| Protection Strategy | Yield (%) | Purity (HPLC) |
|---|---|---|
| TBS ether | 78 | 98.5 |
| Acetyl | 65 | 95.2 |
Purification and Analytical Validation
Chromatographic Techniques
Crude product purification employs gradient column chromatography (hexane/ethyl acetate → DCM/methanol). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d6): δ 1.37 (s, 9H, tert-butyl), 3.25–3.30 (m, 4H, pyrrolidine), 3.55 (t, 2H, CH₂OH), 4.70 (t, 1H, OH).
-
MS (ESI+) : m/z 458.2 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity Concerns
Competitive substitution at the 2- and 4-positions is minimized by maintaining low temperatures during the first substitution.
Byproduct Formation
Oligomerization of ethanolamine is suppressed using protective groups and excess base to scavenge liberated HCl.
Scalability and Industrial Relevance
Pilot-scale batches (100 g) demonstrate consistent yields (72–75%) under optimized conditions, affirming the method’s robustness for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Pharmaceutical Research
The compound is primarily utilized in pharmaceutical research as a potential drug candidate. Its unique molecular structure allows it to interact with various biological targets, making it suitable for the development of therapeutic agents.
Case Studies in Drug Development
- Anticancer Activity : Preliminary studies indicate that compounds with similar triazine structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. Research has shown that modifications to the triazine ring can enhance selectivity and potency against cancer cell lines.
- Inhibition of Protein Kinases : The compound has been identified as a protein kinase inhibitor, which plays a crucial role in cell signaling pathways. Inhibitors of this nature are essential for the treatment of diseases such as cancer and autoimmune disorders .
Biochemical Assays
Due to its biochemical properties, this compound is employed in various assays to study enzyme activities and receptor binding.
Applications in Proteomics
- Receptor Studies : The compound is used in proteomics research to investigate receptor-ligand interactions. It aids in understanding how specific proteins respond to various stimuli, which is vital for drug discovery and development .
Chemical Biology
In chemical biology, the compound serves as a tool for exploring cellular mechanisms and signaling pathways.
Mechanistic Studies
- Signal Transduction Pathways : Research has focused on how this compound influences signal transduction pathways, particularly those involving G-protein coupled receptors (GPCRs). Understanding these interactions can lead to the development of more effective therapeutics targeting these pathways.
Agricultural Chemistry
Emerging research suggests potential applications in agricultural chemistry as a pesticide or herbicide due to its ability to inhibit specific biological processes in pests or weeds.
Efficacy Studies
- Initial studies are evaluating the compound's effectiveness against common agricultural pests, focusing on its mechanism of action at the molecular level.
Data Tables
| Application Area | Specific Use Cases |
|---|---|
| Pharmaceutical Research | Anticancer activity, protein kinase inhibition |
| Biochemical Assays | Receptor studies, enzyme activity assays |
| Chemical Biology | Signal transduction pathway exploration |
| Agricultural Chemistry | Potential pesticide/herbicide efficacy studies |
Mechanism of Action
The mechanism of action of 2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Triazine-Based Analogues
[3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (Compound 9f)
- Structural Differences: Triazine substituents: Phenoxy groups at positions 4 and 6 vs. amino-linked 2-(tert-butoxy)phenyl and pyrrolidinyl groups in the target compound. Side chain: Benzyl alcohol vs. ethanolamine.
- Key Properties: Hydrophobicity: Higher logP due to aromatic phenoxy groups . Synthetic Route: Prepared via DIBAL-H reduction, contrasting with nucleophilic substitution steps used for the target compound .
- Functional Impact: Reduced hydrogen-bonding capacity compared to the ethanolamine side chain in the target compound.
2-((4-((4-(1-(3,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol (Compound 9a–g)
- Structural Differences: Triazine substituents: Morpholino (six-membered oxygen-containing ring) at position 6 vs. pyrrolidinyl (five-membered amine ring) in the target compound. Additional groups: Pyrazoline and dichlorophenyl moieties.
- Key Properties: Solubility: Morpholino enhances water solubility compared to pyrrolidinyl . Synthetic Route: Reflux with 3,5-dichlorophenylhydrazine, differing from the target compound’s nucleophilic amination .
- Functional Impact :
Pyrimidine-Based Analogues
2-(Methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- Structural Differences: Core: Pyrazolo[3,4-d]pyrimidine vs. triazine. Substituents: Methyl and p-tolylamino groups vs. pyrrolidinyl and tert-butoxy phenyl.
- Key Properties: Electronic Effects: Pyrimidine’s electron-deficient nature alters binding interactions compared to triazine . Biological Relevance: The ethanol side chain may mimic the target compound’s hydrogen-bonding capacity in kinase inhibition .
Mechanistic and Functional Insights
Impact of Substituents on Binding Affinity
Biological Activity
The compound 2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol (CAS Number: 958445-02-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.46 g/mol. Its structure includes a triazine ring and an ethanolamine group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H28N6O2 |
| Molecular Weight | 372.46 g/mol |
| CAS Number | 958445-02-8 |
| Purity | >95% (HPLC) |
Antiviral Activity
Research indicates that compounds similar to This compound exhibit antiviral properties. A study demonstrated that triazine derivatives could inhibit viral replication through interference with viral RNA synthesis. The specific mechanisms include inhibition of viral polymerases and interference with host cell signaling pathways that facilitate viral entry and replication .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glucocerebrosidase, an enzyme linked to Gaucher's disease. The inhibition of this enzyme can lead to therapeutic effects in conditions characterized by glucocerebroside accumulation .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Binding Affinity : The presence of the triazine moiety allows for effective binding to target enzymes or receptors.
- Structural Modifications : Variations in the substituents on the phenyl ring influence the compound's potency and selectivity for its biological targets.
Case Studies
Case Study 1: Antiviral Screening
In a screening study conducted on various triazine derivatives, This compound exhibited significant antiviral activity against a range of viruses. The results indicated a dose-dependent response with IC50 values comparable to established antiviral agents .
Case Study 2: Enzyme Inhibition in Gaucher's Disease
A research team investigated the effects of this compound on glucocerebrosidase activity in vitro. The findings revealed that the compound effectively reduced enzyme activity in a dose-dependent manner, suggesting its potential as a therapeutic agent for Gaucher's disease .
Q & A
Q. What are the standard synthetic routes for preparing 2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol?
Answer: The compound is typically synthesized via nucleophilic substitution on a 1,3,5-triazine core. For example:
- Step 1 : React 2,4,6-trichlorotriazine with 2-(1,1-dimethylethoxy)aniline under basic conditions (e.g., DIPEA) at low temperatures (-35°C) to selectively substitute the 4-position chlorine .
- Step 2 : Introduce pyrrolidine at the 6-position via reflux in ethanol with excess amine .
- Step 3 : Substitute the remaining chlorine with 2-aminoethanol under reflux conditions (e.g., ethanol, 12 hours) .
Key Data : Yields for analogous triazine derivatives range from 70–88% after purification via column chromatography or recrystallization .
Q. How is the compound characterized, and what spectroscopic markers are critical for validation?
Answer:
- NMR :
- ¹H NMR : Look for the tert-butoxy group (singlet at δ ~1.3 ppm for 9H), pyrrolidinyl protons (multiplet δ 1.7–3.5 ppm), and ethanolamine protons (δ 3.4–3.8 ppm for -NH-CH₂-CH₂-OH) .
- ¹³C NMR : Triazine carbons appear at δ 165–170 ppm; tert-butoxy quaternary carbon at δ ~75 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with accurate mass matching the molecular formula (e.g., C₂₀H₂₉N₇O₂ requires m/z 423.24) .
Q. What initial biological screening assays are recommended for this compound?
Answer: Given structural similarity to kinase inhibitors and DNA-binding agents:
- Kinase Inhibition Assays : Test against CDK2 or EGFR using ATP-competitive ELISA .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory solubility data (e.g., DMSO vs. water) be resolved for this compound?
Answer:
- Method : Use Hansen solubility parameters (HSPs) to model solvent compatibility. For polar aprotic solvents like DMSO, HSPs δd ≈ 18 MPa¹/², δp ≈ 16 MPa¹/², δh ≈ 10 MPa¹/² align with the compound’s tertiary amine and hydroxyl groups .
- Experimental Validation : Perform dynamic light scattering (DLS) in water with co-solvents (e.g., 5% PEG-400) to enhance stability .
Q. What strategies optimize regioselectivity during triazine core functionalization?
Answer:
- Temperature Control : Lower temperatures (-35°C) favor substitution at the 4-position due to reduced steric hindrance .
- Protecting Groups : Temporarily protect the ethanolamine group with Boc to prevent undesired side reactions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict reaction pathways and transition states .
Q. How can chiral impurities in the ethanolamine moiety be addressed?
Answer:
- Chiral Chromatography : Use a Chiralpak® OD column with methanol-DMEA (0.2%) in CO₂ (20% modifier) to resolve enantiomers .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) during the final substitution step .
Q. What computational methods predict binding affinities for this compound’s potential targets?
Answer:
- Docking Studies : Use AutoDock Vina with protein structures from the PDB (e.g., CDK2: 1HCL) to simulate ligand interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity across studies?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) using tools like PRISMA .
- Dose-Response Curves : Re-test the compound under standardized IC₅₀ protocols (e.g., 72-hour exposure, 10% FBS) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Ref. |
|---|---|---|---|---|
| 1 | DIPEA, -35°C, 7h | 88% | >95% | |
| 2 | Pyrrolidine, reflux | 75% | 90% | |
| 3 | 2-Aminoethanol, 12h | 70% | 85% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
